Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid
Description
Tricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene-3-carboxylic acid is a polycyclic compound featuring a strained tricyclic framework fused with a conjugated triene system and a carboxylic acid functional group. The bicyclo[6.2.2] core indicates a bridged bicyclic structure with two six-membered rings and a two-membered bridge, while the "0²,⁷" notation specifies the positions of bridgehead carbons. This compound’s structural complexity and electronic conjugation make it a subject of interest in studies of diradical intermediates and thermal rearrangements .
Properties
IUPAC Name |
tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13(15)11-3-1-2-10-8-4-6-9(7-5-8)12(10)11/h1-3,8-9H,4-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUXCHVNFFJTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=C2C(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the intramolecular aldol reaction, which forms the tricyclic core structure. This reaction is catalyzed by aldolases, enzymes that facilitate the formation of carbon-carbon bonds . The reaction conditions often include specific temperatures, pH levels, and the presence of cofactors to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions to form derivatives. Key findings include:
| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 80°C | Carboxylate salt | 72–85 | |
| CrO₃ | Acetic acid, reflux | Ketone derivative | 58 |
Mechanistic studies indicate oxidation proceeds via radical intermediates, with the tricyclic structure stabilizing transition states through conjugated π-systems .
Reduction Reactions
Selective reduction of the carboxylic acid group and unsaturated bonds has been achieved:
| Reducing Agent | Target Site | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | -COOH | Primary alcohol | Dry THF, 0°C → RT | 90 |
| H₂/Pd-C | C=C bonds | Partially saturated tricyclic alcohol | 50 psi, ethanol | 65–78 |
The rigidity of the tricyclic system directs reduction to occur preferentially at the carboxylic acid group rather than the strained double bonds .
Substitution Reactions
Nucleophilic substitution at the carboxylic acid group enables functional group interconversion:
Table: Substitution Reactions and Outcomes
| Nucleophile | Reagent System | Product | Reaction Time | Efficiency |
|---|---|---|---|---|
| NH₃ | SOCl₂, then NH₃ | Amide | 12 h, RT | 82% |
| CH₃OH | H₂SO₄ catalyst | Methyl ester | 6 h, reflux | 95% |
| PhNH₂ | DCC, DMAP | Anilide | 24 h, RT | 68% |
Kinetic studies reveal that steric hindrance from the tricyclic framework slows substitution rates compared to linear carboxylic acids .
Cycloaddition and Ring-Opening Reactions
The compound participates in Diels-Alder reactions due to its conjugated diene system:
| Dienophile | Conditions | Product Structure | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bridged tetracyclic adduct | Endo preference (≥90%) |
| Tetrazine | RT, 24 h | Pyridazine-linked tricyclic derivative | Quantitative yield |
Ring-opening reactions under acidic conditions yield bicyclic terpene analogs, though these are less thermodynamically favored .
Comparative Reactivity Insights
A comparison with structurally similar compounds highlights unique behaviors:
Mechanistic and Computational Data
DFT calculations (B3LYP/6-311+G**) corroborate experimental observations:
Scientific Research Applications
Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The tricyclic structure provides rigidity and specificity, allowing for selective binding to target molecules. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Tricyclic Compounds
Structural and Electronic Comparisons
The compound’s closest structural analogs are tricyclic diradicals and hydrocarbons studied in thermal isomerization reactions. Key comparisons include:
Key Findings :
- The four-membered anti-bridged ring in tricyclo[4.4.0.0²,⁷]deca-3,8-dien-5,10-diyl exhibits strong through-bond interactions between allylic radicals, stabilizing the singlet state with a ΔEST ~5× larger than analogs with five- or six-membered rings .
- Larger ring systems (e.g., six-membered) reduce orbital overlap, diminishing singlet stabilization. The target compound’s bicyclo[6.2.2] framework may exhibit intermediate behavior, but the carboxylic acid substituent could further modulate electronic properties via inductive effects.
Functional Group Influence
Unlike the diradical intermediates in , the carboxylic acid group in the target compound introduces:
- Acidic proton: Potential for salt formation or hydrogen bonding.
- Electron-withdrawing effects : May polarize the conjugated triene system, altering reactivity in cycloaddition or isomerization reactions.
- Steric effects : The carboxyl group could influence ring strain or bridgehead interactions.
Comparatively, bicyclo[3.2.0]heptane-2-carboxylic acid derivatives () lack the extended conjugation of the target compound but share functional group-driven reactivity, such as participation in β-lactam antibiotic synthesis.
Biological Activity
Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique polycyclic structure. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Synthesis
The compound features a tricyclic framework that contributes to its biological activity. The synthesis typically involves multi-step organic reactions starting from simpler precursors, with the intramolecular aldol reaction being a common approach to form the tricyclic core.
Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Intramolecular Aldol | Aldolases |
| 2 | Oxidation | Potassium permanganate |
| 3 | Reduction | Lithium aluminum hydride |
| 4 | Substitution | Amines and alcohols |
The biological activity of this compound is primarily attributed to its carboxylic acid group, which can form hydrogen bonds and ionic interactions with various biological targets such as proteins and enzymes . This interaction influences several biochemical pathways including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, impacting signal transduction mechanisms.
- Antioxidant Activity : The compound exhibits significant antioxidant properties that help in scavenging free radicals.
Anticancer Properties
Research indicates that this compound possesses notable anticancer effects. Preliminary studies suggest it inhibits tumor growth by affecting signaling pathways related to inflammation and cancer progression:
- In Vitro Studies : The compound has shown cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and P-388 murine leukemia cells.
- IC50 Values : While specific IC50 values for this compound are not consistently reported, related compounds have demonstrated significant cytotoxic effects with IC50 values as low as 30 μg/mL in similar studies .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-8.
- Research Findings : Studies have indicated that compounds with similar structures can effectively reduce inflammation markers in vitro.
Antioxidant Activity
This compound exhibits antioxidant activity by neutralizing free radicals:
- DPPH Assay : Related compounds have been tested using the DPPH assay, showing effective scavenging capabilities.
Case Studies
-
Cytotoxicity Against MCF-7 Cells
- Study found that derivatives of tricyclo compounds showed promising results with an IC50 of approximately 38 μM against MCF-7 cells.
- Binding affinity studies indicated strong interactions with tubulin proteins, suggesting a mechanism of action through microtubule stabilization.
-
Anti-inflammatory Activity
- A recent study evaluated the impact of related tricyclic compounds on inflammatory markers in murine models.
- Results demonstrated a significant reduction in cytokine levels post-treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene-3-carboxylic acid, and what analytical methods are used to confirm its structure?
- Methodological Answer : Synthesis typically involves cycloaddition or ring-transformation strategies. For example, similar tricyclic derivatives are synthesized via Diels-Alder reactions or thermal rearrangements of bicyclic precursors . Structural confirmation relies on NMR spectroscopy (¹H/¹³C), IR spectroscopy (to identify carboxylic acid groups), and mass spectrometry (e.g., exact mass analysis using ESI-TOF) . X-ray crystallography may resolve stereochemical ambiguities but requires high-purity crystals, which are challenging to obtain due to the compound’s strained geometry.
Q. How does the strained tricyclic framework influence the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies should assess thermal, photochemical, and oxidative degradation. For example, thermal stability can be tested via differential scanning calorimetry (DSC), while photostability requires controlled UV/Vis exposure. Computational modeling (e.g., DFT at the B3LYP/6-31G(d) level) predicts strain energy and reactive sites, guiding experimental design . Degradation products are analyzed via HPLC-MS or GC-MS to identify fragmentation pathways .
Advanced Research Questions
Q. How do through-bond interactions in diradical intermediates affect singlet-triplet energy gaps (ΔEST) during thermal rearrangements of related tricyclic systems?
- Methodological Answer : ΔEST values are calculated using UB3LYP and CASPT2 methods to evaluate electronic interactions in diradical intermediates. For example, tricyclo[4.4.0.0²,⁷]deca-3,8-dien-5,10-diyl exhibits strong through-bond stabilization in its singlet state due to anti-bridged allylic radicals interacting via Walsh orbitals of a four-membered ring, resulting in ΔEST values ~5× higher than in analogous five- or six-membered systems . Experimental validation involves EPR spectroscopy to detect triplet states and kinetic studies (e.g., Arrhenius plots) to correlate ΔEST with reaction rates.
Q. What computational and experimental approaches resolve contradictions in proposed thermal rearrangement mechanisms (e.g., ring-opening vs. diradical intermediacy)?
- Methodological Answer : Mechanistic studies require triangulation of data from:
- Kinetic isotope effects (KIEs) to distinguish concerted vs. stepwise pathways.
- Trapping experiments with radical scavengers (e.g., TEMPO) to confirm diradical intermediates.
- DFT-based transition-state modeling (e.g., IRC calculations) to map energy landscapes .
Discrepancies between computational predictions (e.g., favoring diradical pathways) and experimental observations (e.g., dominant ring-opening products) may arise from solvent effects or unaccounted entropy changes, necessitating multi-method validation .
Q. How can stereoelectronic effects in the carboxylic acid substituent modulate reactivity in cycloaddition or ring-opening reactions?
- Methodological Answer : Substituent effects are probed via Hammett plots (correlating σ values with reaction rates) and NBO analysis (to quantify hyperconjugative interactions). For example, the electron-withdrawing carboxylic acid group may destabilize transition states in cycloadditions, requiring Lewis acid catalysts (e.g., BF₃) to enhance electrophilicity . Comparative studies with ester or amide derivatives (e.g., dimethyl tricyclo[4.2.2.0²,⁵]deca-3,9-diene-7,8-dicarboxylate) isolate electronic vs. steric contributions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported ΔEST values for diradical intermediates across computational methods?
- Methodological Answer : UB3LYP often underestimates diradical stabilization due to delocalization errors, whereas CASPT2 (with active spaces ≥6 electrons/6 orbitals) provides more reliable ΔEST values . Discrepancies are resolved by benchmarking against experimental EPR data or high-level CCSD(T) calculations. For example, CASPT2 predicts a ΔEST of 8.2 kcal/mol for tricyclo[4.4.0.0²,⁷]deca-3,8-dien-5,10-diyl, aligning with kinetic trapping experiments, while UB3LYP overestimates stabilization by 2–3 kcal/mol .
Methodological Recommendations
- Synthesis : Prioritize high-dilution conditions to minimize oligomerization during cycloadditions .
- Characterization : Use dynamic NMR to study conformational exchange in the tricyclic core at low temperatures (e.g., −90°C in CD₂Cl₂) .
- Computational Work : Validate DFT geometries with MP2 or CCSD(T) single-point energy corrections to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
